molecular formula C10H10O2 B076959 2-Phenylvinyl acetate CAS No. 10521-96-7

2-Phenylvinyl acetate

Cat. No. B076959
CAS RN: 10521-96-7
M. Wt: 162.18 g/mol
InChI Key: FMFHUEMLVAIBFI-UHFFFAOYSA-N
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Description

2-Phenylvinyl acetate is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . It is used for its perfuming characteristics, adding a pleasant fragrance to personal care products .


Synthesis Analysis

2-Phenylvinyl acetate can be produced through a process known as reactive distillation. This involves the esterification of 2-phenylethanol in the presence of an inert component, n-pentane, by acetic acid . The main objectives of this process are to shift the chemical equilibrium in favor of the desired product and achieve the required product purity .


Molecular Structure Analysis

The systematic name for 2-Phenylvinyl acetate is (E)-2-Phenylvinyl acetate . Its structure includes a phenyl group (a ring of 6 carbon atoms) attached to a vinyl group (a carbon double bond), which is in turn attached to an acetate group (a carbon atom double-bonded to an oxygen atom and single-bonded to an -OH group) .


Physical And Chemical Properties Analysis

2-Phenylvinyl acetate has a density of 1.1±0.1 g/cm3, a boiling point of 243.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.1±3.0 kJ/mol and a flash point of 82.3±10.8 °C . The compound has a molar refractivity of 48.5±0.3 cm3, and it has 2 H-bond acceptors, 0 H-bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Bioprocessing for Flavoring Agents : 2-Phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA), related to 2-Phenylvinyl acetate, are used as flavoring agents in industries like perfumes, pharmaceuticals, and personal care products. Biotechnological methods are being explored for their production due to a consumer preference for natural products. The bioconversion of L-phenylalanine via the Ehrlich pathway is a major focus in this area (Martínez-Avila et al., 2018).

  • Synthesis in Medical Imaging : Research has been conducted on synthesizing derivatives of 2-Phenylvinyl acetate, such as 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate, for potential use in tumor imaging. These derivatives have shown promising stability and radiochemical purity in preclinical evaluations (He et al., 2011).

  • Chemical Reactions for Pharmaceutical Development : Ethyl (4-phenylphenyl)acetate, a precursor to 2-Phenylvinyl acetate, is being explored in green Suzuki coupling reactions. This compound has potential as a lead compound in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).

  • Enzymatic Synthesis for Aromatic Esters : Studies have investigated the enzymatic synthesis of 2-phenylethyl acetate, a compound similar to 2-Phenylvinyl acetate, using lipase. This method is significant for producing natural volatile esters used in foods, perfumes, and household products (Kuo et al., 2014).

  • Catalysis in Chemical Synthesis : Research has been conducted on the catalytic hydrogenolysis of alkenyl acetates like 1-phenylvinyl acetate, providing insights into reaction mechanisms and potential applications in organic synthesis (Belmont et al., 1989).

Future Directions

The future directions in the study and application of 2-Phenylvinyl acetate could involve finding more efficient and environmentally friendly methods of synthesis. Reactive distillation, for example, is a promising method that combines the mechanism of reaction and separation in one single unit . This method not only improves process efficiency but also reduces equipment and plant size, leading to better process economy .

properties

IUPAC Name

2-phenylethenyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFHUEMLVAIBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051535
Record name 2-Phenylvinyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylvinyl acetate

CAS RN

10521-96-7
Record name Styryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10521-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenol, 2-phenyl-, 1-acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylvinyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styryl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RC Fuson, LJ Armstrong, JW Kneisley… - Journal of the …, 1944 - ACS Publications
The condensation of diphenylketene4 and of mesitylketene5 with Grignard reagents has been shown to yield unstable vinyl alcohols. By proper choice ofsubstituents it appeared …
Number of citations: 39 pubs.acs.org
Z Rappoport, Y Apeloig - Journal of the American Chemical …, 1969 - ACS Publications
cis-and trans-1, 2-dianisyl-2-phenylvinyl bromide and chloride were prepared and their stereochemistry determined. Solvolysis in the presence of benzylthiolate and p-toluenethiolate …
Number of citations: 53 pubs.acs.org
RC Fuson, N Rabjohn, DJ Byers - Journal of the American …, 1944 - ACS Publications
The discovery that 2, 2-dimesitylvinyl alcohol could be made readily by dehydration of hydro-mesitoins4 suggested a general approach to the synthesis of stabilized vinyl alcohols. The …
Number of citations: 14 pubs.acs.org
HS Bender - Journal of Polymer Science Part B: Polymer …, 1966 - Wiley Online Library
Copolymerization studies with butadiene and vinyl esters pointed for the need of relative reactivity ratio data. Although such systems have been reported, the relative reactivity ratios …
Number of citations: 1 onlinelibrary.wiley.com
RC Fuson, EW Maynert, TL Tan… - Journal of the …, 1957 - ACS Publications
April 20, 1957 Vinyl Alcohols with Lead Tetraacetate 1939 preferably, with isobutylmagnesium chloride re-converted it to the vinyl alcohol. The infrared spectrum of the new compound, …
Number of citations: 23 pubs.acs.org
YA Chang - Chinese Journal of Chemistry, 2007 - Wiley Online Library
Abstract Treatment of enol ether or thiol enol ether of phenylethanals with sulfuric or polyphosphoric acid in toluene or xylene gave 2‐phenylnaphthalene in good yield. More importantly…
Number of citations: 2 onlinelibrary.wiley.com
Y Ogiwara, M Tamura, T Kochi, Y Matsuura… - …, 2014 - ACS Publications
… of the E isomer was observed for the reaction using 2-phenylvinyl acetate (6d) (entry 5). In … was lower (84%) than that obtained with 2-phenylvinyl acetate (entry 6). The reaction can be …
Number of citations: 62 pubs.acs.org
VR Kartashov, TN Sokolova, YK Grishin… - Russian chemical …, 1998 - Springer
… (E)-2-Chloromercurio- l-(p-methoxyphenyl)-2-phenylvinyl acetate (16) was obtained from Hg(OAc) 2 (I.0 g, 3.l mmol) and compound 4 (0.66 g, 3.2 mmoI) in 35 mL of AcOH. The reaction …
Number of citations: 2 link.springer.com
Y Nakanishi, K Miki, K Ohe - Tetrahedron, 2007 - Elsevier
The indene formation from phenyl-substituted sec- and tert-propargyl esters (terminal alkynes) was achieved by platinum or ruthenium catalysis via E-vinylcarbenoid intermediate. …
Number of citations: 45 www.sciencedirect.com
HD Porter - 1947 - search.proquest.com
… not depressed (141*143C«)»Reaction of Methylmagnesium Iodide and the Low-Melting Form of l*2*Dlmesltyl*2*p Acetate* * A solution of 2,985 g*of 1,2-dimesityl-2*phenylvinyl acetate …
Number of citations: 0 search.proquest.com

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